molecular formula C12H17NO B1313662 3-(3-Methoxyphenyl)piperidine CAS No. 79601-21-1

3-(3-Methoxyphenyl)piperidine

Cat. No.: B1313662
CAS No.: 79601-21-1
M. Wt: 191.27 g/mol
InChI Key: LXCUAFVVTHZALS-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of a methoxy group at the third position of the phenyl ring attached to the piperidine structure gives this compound unique chemical and biological properties.

Scientific Research Applications

Mechanism of Action

Target of Action

3-(3-Methoxyphenyl)piperidine, also known as 3-PPP, is a mixed sigma σ1 and σ2 receptor agonist . It has a similar affinity for both subtypes, though slightly higher affinity for the latter . It is also a D2 receptor partial agonist . These receptors play crucial roles in various physiological processes, including pain perception, motor control, cognitive functions, and mood regulation.

Mode of Action

3-PPP interacts with its targets, the sigma and D2 receptors, by binding to them and modulating their activity . As an agonist, it enhances the activity of these receptors, leading to changes in the cellular functions they regulate. The compound shows stereoselectivity in its pharmacodynamics , meaning its effects can vary depending on the spatial arrangement of its atoms.

Result of Action

The molecular and cellular effects of 3-PPP’s action are likely to be diverse, given its multiple targets. For instance, by acting as an agonist at sigma and D2 receptors, it could modulate neurotransmission, potentially influencing behaviors and physiological processes such as pain perception, motor control, and mood regulation .

Future Directions

Piperidines, including “3-(3-Methoxyphenyl)piperidine”, are frequently found in natural products and are of importance to the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on exploring new synthesis methods and investigating the biological and pharmacological applications of these compounds .

Biochemical Analysis

Biochemical Properties

3-(3-Methoxyphenyl)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The compound’s interaction with these enzymes can lead to the formation of metabolites that may have different biological activities compared to the parent compound . Additionally, this compound can act as a substrate for certain monoamine oxidases, influencing neurotransmitter levels and potentially affecting neurological functions .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to modulate the activity of certain kinases and phosphatases, which are crucial for signal transduction pathways . This modulation can lead to changes in gene expression profiles, impacting cellular functions such as proliferation, differentiation, and apoptosis . Furthermore, this compound can alter cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the levels of key metabolites .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific receptors and enzymes, leading to inhibition or activation of their functions. For example, this compound has been shown to inhibit the activity of certain cytochrome P450 enzymes, affecting the metabolism of other compounds . Additionally, it can interact with transcription factors, leading to changes in gene expression and subsequent cellular responses . These interactions highlight the compound’s potential as a modulator of biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to certain environmental factors such as light and heat . Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and gene expression, indicating its potential for prolonged biological activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and neurotoxicity . These findings highlight the importance of dose optimization in preclinical studies to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their excretion from the body . The compound’s metabolism can also influence the levels of other metabolites, affecting overall metabolic flux and homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, which can influence its intracellular concentration and distribution . Additionally, this compound can bind to plasma proteins, affecting its bioavailability and distribution within the body .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biological activity . For example, nuclear localization of this compound can enhance its ability to modulate gene expression by interacting with transcription factors and other nuclear proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methoxyphenyl)piperidine can be achieved through various methods. One common approach involves the reaction of 3-methoxybenzaldehyde with piperidine in the presence of a reducing agent. This reaction typically occurs under reflux conditions with a suitable solvent such as ethanol or methanol .

Industrial Production Methods: Industrial production of this compound often employs multicomponent reactions (MCRs) due to their efficiency and ability to produce highly functionalized piperidines. These reactions involve the use of aromatic aldehydes, ammonium acetate, cyanoacetates, and nitromethane .

Chemical Reactions Analysis

Types of Reactions: 3-(3-Methoxyphenyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 3-(3-Methoxyphenyl)piperidine is unique due to its specific substitution pattern and its ability to interact with NMDA receptors. This makes it a valuable compound for research in neuropharmacology and potential therapeutic applications .

Properties

IUPAC Name

3-(3-methoxyphenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-14-12-6-2-4-10(8-12)11-5-3-7-13-9-11/h2,4,6,8,11,13H,3,5,7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXCUAFVVTHZALS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00454246
Record name 3-(3-methoxyphenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00454246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79601-21-1
Record name 3-(3-methoxyphenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00454246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred mixture of 100 ml of 10% aqueous sodium hydroxide and 100 ml of dichloromethane was added 15 g of 3-(3-methoxyphenyl)piperidine hydrochloride. After a few minutes, the layers were separated and the organic layer was dried using potassium carbonate. Evaporation of the dichloromethane solution then afforded 12.6 g of the title compound as an oil.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 3-(3-pyridinyl)methoxybenzene (22.0 g, 0.099 mol) in methanol (250 ml), PtO2 (2 g) and conc. HCl (30 ml) were added and the mixture was hydrogenated at 0.34 MPa in a Parr apparatus. After complete hydrogenation, the catalyst was filtered off. Most of the solvent was evaporated, the residue was made alkaline with 1 M NaOH and extracted with ether. The ether-phase was dried (Na2SO4) and the solvent evaporated giving 18 g of the amine product. The hydrochloride was made and then recrystallized from ethanol/ether yielding 20.9 g (93%), mp. 137°-138.5° C.
Quantity
22 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Quantity
2 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the palladium-catalyzed β-selective C(sp3)-H arylation method described in the paper?

A2: The paper focuses on a novel method for the direct arylation of N-Boc-piperidines at the β-position, which is typically challenging due to the inert nature of the C-H bond. The researchers successfully developed a palladium-catalyzed migrative Negishi coupling reaction, employing a specifically designed phenylpyrrole-based phosphine ligand. This ligand plays a crucial role in achieving both high efficiency and selectivity for the desired β-arylation. [] This breakthrough offers a more straightforward approach to synthesizing 3-aryl-N-Boc-piperidines, potentially streamlining the development of pharmaceuticals containing this important structural motif.

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